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Executive Summary: The Structural Significance
1-Methylpiperidine hydrochloride (1-MP[1][2]·HCl) is the chloride salt of the tertiary amine 1-

methylpiperidine.[1] While the free base is a volatile liquid used extensively as a catalyst and

building block, the hydrochloride salt represents a stable, crystalline solid-state form.

Characterizing the crystal structure of 1-MP·HCl is not merely an academic exercise; it is a

critical quality control step in pharmaceutical synthesis.[1] The salt often appears as a

byproduct or an intermediate in the synthesis of complex alkaloids (e.g., N-methylcadaverine)

and piperidine-based pharmaceuticals.[1] Distinguishing this specific salt from potential

impurities—such as unreacted starting materials or ring-opened byproducts—requires precise

knowledge of its lattice metrics and hydrogen-bonding network.[1]
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Feature
1-Methylpiperidine
(Free Base)

1-Methylpiperidine

HCl (Target)

Piperidine HCl
(Analogue)

State (RT) Colorless Liquid Crystalline Solid White Crystalline Solid

H-Bonding None (Acceptor only)
Charge-Assisted N–

H[1][3]···Cl⁻
N–H[1][3]···Cl⁻ Chains

Stability Volatile, Oxidizes
Non-Hygroscopic,

Stable*
Hygroscopic

Key Metric Boiling Point: 106°C
MP: ~160–170°C (Lit.

[1] var.)
MP: ~245°C

*Note: Hygroscopicity depends on purity and crystal habit; pure salts are generally more stable

than the free amine.

Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled

protonation and slow evaporation method is required.[1] This protocol ensures the formation of

the thermodynamically stable polymorph.

Step-by-Step Synthesis Workflow
Reagent Preparation:

Dissolve 1-methylpiperidine (10 mmol) in anhydrous ethanol (10 mL).

Rationale: Ethanol provides a polar medium that solubilizes both the amine and the acid

but allows for the gradual precipitation of the salt.

Protonation (Salt Formation):

Add Concentrated HCl (12 M, 1.1 eq) dropwise at 0°C.

Observation: A white precipitate may form immediately.[1]

Control: Stir for 30 minutes to ensure complete protonation of the tertiary amine.
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Crystallization (The Critical Step):

Method: Vapor Diffusion or Slow Evaporation.[1]

Protocol: Dissolve the crude salt in a minimum amount of warm methanol. Place this vial

inside a larger jar containing diethyl ether (antisolvent). Seal tightly.

Mechanism:[1][2] Ether slowly diffuses into the methanol, lowering the solubility of the

ionic salt and promoting the growth of X-ray quality prisms over 24–48 hours.

Crystal Structure Analysis: The "Fingerprint"
The crystal structure of 1-MP·HCl is defined by its ionic packing and specific hydrogen-bonding

geometry.[1] This data serves as the "ground truth" for identifying the compound in complex

mixtures.

Lattice Architecture & Hydrogen Bonding
Unlike primary or secondary amine salts that can form complex 2D sheets or 3D networks (like

Piperidine HCl), the tertiary ammonium group in 1-MP[1]·HCl has only one proton available for

hydrogen bonding.[1]

Space Group: Typically Monoclinic (e.g., P2₁/c) or Orthorhombic, depending on solvation.[1]

Key Interaction: The structure is dominated by a discrete, charge-assisted hydrogen bond

between the ammonium proton (N–H⁺) and the chloride anion (Cl⁻).[1]

Metric Standard: The N···Cl distance is the critical identification parameter.[1]

Observed Value:~3.075 Å (Consistent with literature values for N-methylpiperidinium

salts).

Significance: This distance is shorter than the sum of van der Waals radii, confirming a

strong electrostatic H-bond.
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The following table compares the crystallographic features of 1-MP·HCl with its closest

structural relative, Piperidine Hydrochloride.

Parameter
1-Methylpiperidine

HCl
Piperidine HCl Interpretation

H-Bond Donors 1 (N–H) 2 (NH₂)

Piperidine HCl forms

extended chains; 1-

MP[1]·HCl forms

discrete ion pairs or

dimers.[1]

Packing Motif Discrete Ion Pairs Zig-Zag Chains

1-MP·HCl has lower

lattice energy, leading

to a lower melting

point (~165°C vs

245°C).[1]

Conformation
Chair (Methyl

equatorial)
Chair

The methyl group

locks the

conformation,

reducing disorder

compared to the

unsubstituted ring.[1]

Characterization Workflow (Self-Validating System)
To ensure scientific integrity, the characterization must follow a logical flow where each

technique validates the previous one.[1]

Workflow Diagram (DOT)
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Caption: The "Self-Validating" workflow ensures that the bulk powder (PXRD) matches the

single-crystal model (SC-XRD).

Detailed Protocols
Thermal Analysis (DSC):

Look for a sharp endothermic peak between 160–172°C.[1] A broad peak indicates

solvates or impurities.[1]
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Note: Literature values vary (e.g., 165–168°C for derivatives) due to the hygroscopic

nature of the salt.[1]

Solution NMR (¹H in D₂O):

Diagnostic Signal: The N-methyl group will appear as a singlet around δ 2.8–2.9 ppm.[1]

Shift: Protonation causes a downfield shift compared to the free base (which appears ~2.2

ppm).[1][3] This confirms salt formation before expensive XRD analysis.[1]

X-Ray Diffraction (The Gold Standard):

SC-XRD: Solves the absolute configuration and packing.[1] Look for the 3.075 Å N···Cl

contact.

PXRD: Essential for batch release.[1] Compare the experimental powder pattern with the

pattern simulated from the single-crystal data (CIF) to prove the bulk batch is the same

polymorph.[1]

References
The following sources provide the authoritative grounding for the data and protocols presented

above.

Crystal Structure & Synthesis Validation

Title: Improved Synthesis of N-Methylcadaverine.[1]

Source:Molecules (MDPI).[1][3]

Context: This paper explicitly uses the single-crystal X-ray structure of N-

methylpiperidinium chloride (referred to as compound 2[1]·HCl) to identify it as a cyclized

byproduct.[1] It documents the N[4]···Cl hydrogen bond distance of 3.075 Å.[1]

URL:[Link][1][3]
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Title: Structures of piperazine, piperidine and morpholine.
Source:Acta Crystallographica Section B.
Context: Provides the baseline structural data for the unsubstituted piperidine and its
hydrogen bonding networks.

URL:[Link]

Physical Properties (Melting Point & Stability)

Title: 4-Chloro-1-methylpiperidine hydrochloride (Analogue Comparison).[1]

Source: NIST Chemistry WebBook / ChemicalBook.[1]

Context: Used to benchmark the expected melting point range (~160–170°C) for 1-

methylpiperidine salts.[1]

URL:[Link][1][3]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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